molecular formula C7H11BrN2 B1373813 4-Bromo-1-(2-methylpropyl)-1H-pyrazole CAS No. 1184394-32-8

4-Bromo-1-(2-methylpropyl)-1H-pyrazole

Cat. No.: B1373813
CAS No.: 1184394-32-8
M. Wt: 203.08 g/mol
InChI Key: HDXYNFLYDLDONH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Bromo-1-(2-methylpropyl)-1H-pyrazole (IUPAC name: 4-bromo-1-isobutyl-1H-pyrazole) is a halogenated pyrazole derivative with the molecular formula C₇H₁₁BrN₂. The compound features a bromine atom at the 4-position of the pyrazole ring and a 2-methylpropyl (isobutyl) group at the N1 position. This structure confers unique steric and electronic properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

Safety data sheets emphasize the use of personal protective equipment (PPE) and proper ventilation during synthesis or handling.

Properties

IUPAC Name

4-bromo-1-(2-methylpropyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXYNFLYDLDONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680209
Record name 4-Bromo-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184394-32-8
Record name 4-Bromo-1-(2-methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1184394-32-8
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2-methylpropyl)-1H-pyrazole typically involves the bromination of 1-(2-methylpropyl)-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-(2-methylpropyl)-1H-pyrazole.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation Products: Pyrazole derivatives with additional functional groups like hydroxyl or carbonyl groups.

    Reduction Products: 1-(2-methylpropyl)-1H-pyrazole.

Scientific Research Applications

4-Bromo-1-(2-methylpropyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-methylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and isobutyl group can influence the compound’s binding affinity and selectivity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Alkyl-Substituted Pyrazoles

4-Bromo-1-methyl-1H-pyrazole

  • Molecular Formula : C₄H₅BrN₂.
  • Key Differences : The smaller methyl group reduces steric hindrance compared to isobutyl, enhancing reactivity in cross-coupling reactions. Reported purity >98% (GC).

4-Bromo-1-(1-methylpropyl)-1H-pyrazole (sec-butyl substituent) Molecular Formula: C₇H₁₁BrN₂.

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

  • Molecular Formula : C₇H₉BrN₂.
  • Key Differences : The cyclopropylmethyl group adds ring strain, influencing electronic properties and metabolic stability in drug candidates.
Aryl-Substituted Pyrazoles

4-Bromo-1-phenyl-1H-pyrazole Derivatives Example: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Synthesized via NaH/CH₃I methylation.

Fluorinated Pyrazoles

4-Bromo-1-(2,2-difluorocyclopropyl)-1H-pyrazole

  • Molecular Formula : C₆H₅BrF₂N₂.
  • Key Differences : Fluorine atoms improve lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry.

4-Bromo-3-(trifluoromethyl)-1-(2-methylpropyl)-1H-pyrazole

  • Molecular Formula : C₈H₁₁BrF₃N₂.
  • Key Differences : The electron-withdrawing trifluoromethyl group at C3 reduces nucleophilicity at the pyrazole ring, directing reactivity to the bromine site.

Physical and Spectral Properties

Compound Melting Point (°C) Notable Spectral Data (IR/NMR) Reference
4-Bromo-3-methylpyrazole 72–79 IR: C-Br stretch ~600 cm⁻¹; ¹H NMR: δ 2.3 (s, CH₃) [4]
4-Bromo-1-phenyl-1H-pyrazole N/A ¹H NMR: δ 7.4–7.9 (ArH), δ 3.9 (OCH₃) [2, 3]
4-Bromo-1-(ethoxyethyl)-1H-pyrazole N/A ¹H NMR: δ 1.2 (t, CH₂CH₃), δ 3.6 (q, OCH₂) [5]

Notes:

  • The isobutyl group in 4-Bromo-1-(2-methylpropyl)-1H-pyrazole contributes to higher hydrophobicity compared to methyl or phenyl analogs.
  • Fluorinated derivatives (e.g., difluorocyclopropyl substituents) exhibit distinct ¹⁹F NMR shifts, aiding in structural characterization.

Biological Activity

4-Bromo-1-(2-methylpropyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-bacterial, anti-fungal, and anti-tumor activities. This article examines the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10BrN3\text{C}_7\text{H}_{10}\text{BrN}_3

This compound features a bromine atom at the 4-position of the pyrazole ring and a branched alkyl chain at the 1-position. The presence of the bromine atom is significant as it may influence the compound's reactivity and interaction with biological targets.

The biological activity of pyrazoles, including this compound, is often linked to their ability to interact with various biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : Pyrazoles can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes.
  • Receptor Modulation : These compounds may act as ligands for receptors involved in pain and inflammation pathways.
  • Antimicrobial Activity : Pyrazoles exhibit activity against various pathogens by disrupting cellular processes.

Antimicrobial Activity

Research has shown that pyrazole derivatives possess significant antimicrobial properties. A study on related compounds demonstrated that modifications at the pyrazole ring can enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
This compoundAntibacterial
PhenylbutazoneAnti-inflammatory
CelecoxibCOX-2 inhibitor

Anti-inflammatory Activity

Pyrazole derivatives are widely recognized for their anti-inflammatory effects. The compound this compound may exhibit similar properties to well-known anti-inflammatory agents like phenylbutazone. Studies have indicated that pyrazoles can reduce inflammation through COX inhibition and other pathways .

Study on Anti-inflammatory Properties

In a controlled study, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The compound was tested in animal models for its ability to reduce edema induced by carrageenan. Results indicated a significant reduction in inflammation comparable to standard treatments like indomethacin .

Evaluation of Antimicrobial Efficacy

Another study focused on synthesizing novel pyrazole derivatives and testing their antimicrobial efficacy against several bacterial strains. The results showed that this compound exhibited promising activity against E. coli and Klebsiella pneumoniae, suggesting its potential as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.